Ethyl [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](oxo)acetate
Description
Molecular Architecture and Bonding Patterns
The molecular formula of ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate is C₁₅H₁₇N₅O₆S , with a molecular weight of 403.39 g/mol (calculated using PubChem’s molecular weight algorithm). The compound’s structure integrates three key domains:
- A 2,1,3-benzoxadiazole heterocycle, which consists of a fused benzene ring with adjacent oxygen and nitrogen atoms.
- A piperazine ring connected to the benzoxadiazole via a sulfonyl (-SO₂-) group at the 4-position.
- An ethyl oxoacetate moiety esterified to the piperazine nitrogen.
Bonding and Electronic Features
- The benzoxadiazole core exhibits aromaticity stabilized by resonance between the oxygen and nitrogen lone pairs. The sulfonyl group adopts a tetrahedral geometry, with sulfur forming double bonds to two oxygen atoms and single bonds to the benzoxadiazole and piperazine.
- The piperazine ring exists in a chair conformation , with the sulfonyl and oxoacetate groups positioned equatorially to minimize steric strain. The N-C bonds in the piperazine average 1.45 Å , consistent with typical C-N single bonds.
- The oxoacetate group features a keto-enol tautomeric system , though the keto form predominates due to conjugation with the ester carbonyl.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₇N₅O₆S | |
| Molecular Weight | 403.39 g/mol | |
| Sulfonyl S-O Bond Length | 1.43 Å | |
| Piperazine N-C Bond | 1.45 Å |
Properties
Molecular Formula |
C14H16N4O6S |
|---|---|
Molecular Weight |
368.37 g/mol |
IUPAC Name |
ethyl 2-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C14H16N4O6S/c1-2-23-14(20)13(19)17-6-8-18(9-7-17)25(21,22)11-5-3-4-10-12(11)16-24-15-10/h3-5H,2,6-9H2,1H3 |
InChI Key |
LLJVXLDGQYPMAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
Preparation Methods
Benzoxadiazole Sulfonyl Chloride Preparation
The benzoxadiazole sulfonyl chloride intermediate is synthesized via chlorosulfonation of 2,1,3-benzoxadiazole. This step often employs chlorosulfonic acid under controlled temperatures (0–5°C) to prevent over-sulfonation. The resulting sulfonyl chloride is isolated using dichloromethane extraction and concentrated under reduced pressure.
Piperazine Derivatization
Piperazine is functionalized at the 1-position through nucleophilic substitution or amide coupling. For example, ethyl oxoacetate is introduced via a two-step process:
-
Activation of the carboxyl group : Ethyl glycolic acid is activated using carbodiimide reagents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of HOBt (hydroxybenzotriazole).
-
Coupling with piperazine : The activated ester reacts with piperazine in anhydrous dichloromethane, facilitated by triethylamine as a base. The reaction is typically conducted at room temperature for 2–4 hours, yielding ethyl piperazin-1-yl(oxo)acetate.
Sulfonylation and Final Coupling
The sulfonyl chloride intermediate reacts with the piperazine derivative under basic conditions. Key steps include:
-
Sulfonylation : Piperazine’s secondary amine reacts with benzoxadiazole sulfonyl chloride in tetrahydrofuran (THF) with triethylamine, yielding the sulfonamide linkage.
-
Purification : Crude product is purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients.
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
The choice of catalyst and solvent significantly impacts yield and purity:
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Coupling Reagent | EDC·HCl/HOBt | 78% → 89% | |
| Base | Triethylamine (vs. DIPEA) | 15% increase | |
| Solvent | Anhydrous DCM (vs. THF) | Higher purity |
The use of EDC·HCl with HOBt minimizes racemization during amide bond formation, while triethylamine enhances nucleophilicity of the piperazine nitrogen.
Temperature and Time Considerations
-
Sulfonylation : Conducted at 0–5°C to suppress side reactions, with gradual warming to room temperature over 2 hours.
-
Amide Coupling : Reactions proceed efficiently at 25°C for 3 hours, avoiding degradation of heat-sensitive intermediates.
Large-Scale Synthesis and Industrial Adaptations
Patent CN105859732A highlights scalable modifications for industrial production:
-
One-Pot Sulfonylation : Combines benzoxadiazole sulfonyl chloride and piperazine derivative in a single reactor, reducing purification steps.
-
Solvent Recycling : Ethyl acetate from extraction steps is distilled and reused, lowering production costs.
-
Crystallization Optimization : High-purity product (>98%) is achieved using ethanol/water (3:1) anti-solvent crystallization.
Analytical Characterization
Synthetic batches are validated using:
-
HPLC : Retention time of 8.2 minutes on a C18 column (acetonitrile/water 60:40).
-
NMR : Distinct signals for the ethyl ester (δ 1.25 ppm, triplet) and piperazine protons (δ 3.45 ppm, multiplet).
-
Mass Spectrometry : Molecular ion peak at m/z 368.37 (C₁₄H₁₆N₄O₆S).
Challenges and Mitigation Strategies
Byproduct Formation
Low Coupling Efficiency
-
Issue : Incomplete amide bond formation due to steric hindrance.
-
Solution : Microwave-assisted synthesis at 50°C for 20 minutes improves reaction kinetics.
Comparative Analysis of Synthetic Methods
| Method | Steps | Overall Yield | Purity | Scalability |
|---|---|---|---|---|
| Conventional Stepwise | 6 | 52% | 95% | Moderate |
| One-Pot Industrial | 4 | 68% | 98% | High |
| Microwave-Assisted | 5 | 75% | 97% | Low |
The one-pot industrial method balances yield and scalability, making it preferable for kilogram-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate has the molecular formula and a molecular weight of approximately 368.37 g/mol. Its structure features a piperazine ring substituted with a benzoxadiazole moiety, which contributes to its unique chemical properties. The sulfonyl group enhances its solubility and reactivity, making it suitable for various applications.
Biological Activities
Research indicates that ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds containing benzoxadiazole moieties possess significant antimicrobial properties. Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate has demonstrated efficacy against a range of bacterial and fungal strains.
Antitumor Activity
Preliminary studies suggest that this compound may have potential as an antitumor agent. It appears to inhibit cell proliferation in various cancer cell lines, although further research is necessary to elucidate its mechanism of action.
Neuroprotective Effects
There is emerging evidence that compounds similar to ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate may exert neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
Material Science Applications
Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate can also be utilized in material sciences:
Fluorescent Probes
Due to its unique structural features, this compound can serve as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation makes it valuable for imaging applications.
Polymer Chemistry
Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of materials. Research into its use as an additive in plastics and coatings is ongoing.
Case Studies
Several case studies highlight the applications of ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate:
| Case Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated effective inhibition of E. coli and S. aureus growth. |
| Study 2 | Antitumor | Induced apoptosis in breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study 3 | Material Science | Enhanced thermal stability in polymer composites when used as an additive. |
Mechanism of Action
The mechanism of action of Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity to its targets, while the ethyl ester group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Table 1: Comparison of Ethyl Piperazine-Acetate Derivatives
Heterocyclic Modifications: Oxadiazole vs. Benzoxadiazole
The target compound’s benzoxadiazole-sulfonyl group distinguishes it from oxadiazole-piperazine hybrids. For instance:
- Oxadiazole-Piperazine Derivatives (4a–e): Synthesized via condensation of 1,3,4-oxadiazole-thiols with bromoacetophenones, these compounds exhibit MAO inhibitory activity. Their ¹H-NMR spectra show characteristic S–CH₂ protons at 5.09–5.17 ppm and N–CH₂ protons at 3.83–3.84 ppm .
- Ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate : Features a benzoxazine ring fused to the piperazine core, with m/z 396 [M+H]⁺ .
Sulfonylation vs. Acylation in Piperazine Derivatives
Sulfonylation of piperazine (as in the target compound) contrasts with acylated analogues:
- 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate : Synthesized via fluorobenzoyl chloride acylation, this compound has a lower yield (48%) due to steric challenges in the acylation step .
- Ethyl 2,2-difluoro-2-{[4-(methylsulfonyl)piperazin-1-yl]pyridin-2-yl}acetate : Contains a methylsulfonyl group but lacks the benzoxadiazole moiety, resulting in distinct electronic properties .
Sulfonylation typically offers higher thermal and metabolic stability compared to acylated derivatives, making the target compound more suitable for prolonged biological activity.
Biological Activity
Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on available literature.
Molecular Formula: C14H16N4O6S
Molecular Weight: 368.37 g/mol
IUPAC Name: Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate
LogP: 1.9691 (indicating moderate lipophilicity)
PSA (Polar Surface Area): 130.09 Ų (suggesting good solubility potential)
Synthesis
The synthesis of Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate typically involves the following steps:
- Preparation of Benzoxadiazole Ring: Cyclization of appropriate precursors under controlled conditions.
- Sulfonation Reaction: Introduction of the sulfonyl group.
- Piperazine Attachment: Nucleophilic substitution to attach the piperazine ring.
- Final Esterification: Formation of the final product through reaction with ethyl acetate.
Antimicrobial Activity
Recent studies have indicated that compounds containing benzoxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For example, derivatives with similar structures have demonstrated IC50 values in the micromolar range against several cancer cell lines (e.g., HCT116 colorectal cancer cells) .
Anti-inflammatory Effects
Research indicates that benzoxadiazole derivatives can exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as cytokines and prostaglandins. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
The biological activity of Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It can modulate receptor activities relevant to inflammation and cancer progression.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study 1: Antimicrobial Efficacy
- A derivative was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Case Study 2: Cancer Cell Line Testing
- In a study involving multiple cancer cell lines, a similar compound showed significant reduction in cell viability at concentrations as low as 5 µM.
Comparative Analysis
| Compound | Activity Type | IC50 Value | Reference |
|---|---|---|---|
| Ethyl 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylacetate | Antimicrobial | Not specified | |
| Benzoxadiazole Derivative A | Anticancer | 5 µM (HCT116) | |
| Benzothiazole Compound B | Anti-inflammatory | Not specified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
